molecular formula C8H10N2O4S B1464271 6-(N,N-Dimethylsulfamoyl)nicotinic acid CAS No. 1115962-75-8

6-(N,N-Dimethylsulfamoyl)nicotinic acid

Cat. No.: B1464271
CAS No.: 1115962-75-8
M. Wt: 230.24 g/mol
InChI Key: DZCJKFFQXFGSDP-UHFFFAOYSA-N
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Properties

IUPAC Name

6-(dimethylsulfamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCJKFFQXFGSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with dimethylamine and sulfur dioxide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 6-(N,N-Dimethylsulfamoyl)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(N,N-Dimethylsulfamoyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

6-(N,N-Dimethylsulfamoyl)nicotinic acid is a compound with notable biological activities, particularly in antimicrobial and potential anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • IUPAC Name : 6-(dimethylsulfamoyl)pyridine-3-carboxylic acid

The presence of the dimethylsulfamoyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-carboxylic acid with dimethylamine and sulfur dioxide, often in the presence of a base like triethylamine. This process can be scaled for industrial production using large reactors and continuous flow systems to enhance efficiency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nicotinamide derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
NC3Pseudomonas aeruginosa0.016 mM
NC5Staphylococcus aureus0.03 mM
NC4Candida albicans<1 mM

These findings suggest that certain derivatives exhibit significant antibacterial effects, particularly against drug-resistant strains .

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition. By binding to active sites on enzymes, it can block their activity, which is critical for microbial survival and proliferation.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of nicotinic acid showed enhanced activity against resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The compounds were tested using broth microdilution methods following EUCAST guidelines, indicating promising results for developing new antibiotics .
  • Antifungal Activity : Another investigation focused on the antifungal properties of nicotinamide derivatives. It was found that some compounds could inhibit Candida albicans effectively at concentrations below 1 mM, showcasing their potential in treating fungal infections .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other similar compounds:

CompoundAntimicrobial ActivityUnique Features
6-(Methylsulfamoyl)pyridine-3-carboxylic acidModerateLacks dimethylsulfamoyl group
6-(Ethylsulfamoyl)pyridine-3-carboxylic acidLowLess soluble than dimethyl derivative
This compound HighEnhanced solubility and reactivity due to dimethyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(N,N-Dimethylsulfamoyl)nicotinic acid

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